7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride: is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride typically involves multicomponent reactions. One common method is the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride serves as a versatile intermediate for the construction of more complex molecules. Its unique structure makes it valuable for developing new synthetic methodologies .
Biology: Its bicyclic structure is found in various natural products and pharmaceuticals, making it a useful scaffold for drug discovery .
Medicine: Research into the medicinal applications of this compound includes its use as a precursor for the synthesis of potential therapeutic agents. Its derivatives may exhibit activity against various diseases, including cancer .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts. Its unique structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-azabicyclo[3.2.1]octane:
3-azabicyclo[3.3.1]nonane: A related structure that can be synthesized from aromatic ketones and used in various synthetic applications.
Uniqueness: 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2408959-57-7 |
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Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
7-oxa-2-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-8-7-3-6(1)4-9-5-7;/h6-8H,1-5H2;1H |
InChI Key |
FTLSCPPVOVLQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1COC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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